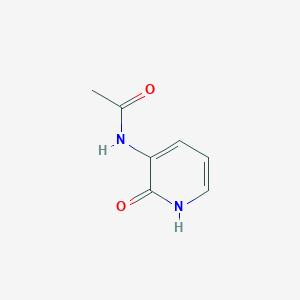

N-(2-Hydroxypyridin-3-yl)acetamide

Descripción general

Descripción

N-(2-Hydroxypyridin-3-yl)acetamide is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a heterocyclic compound that contains both a pyridine ring and an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or

Actividad Biológica

N-(2-Hydroxypyridin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO, with a molecular weight of 152.15 g/mol. The compound features a pyridine ring substituted with a hydroxyl group at the 2-position and an acetamide group, which are crucial for its biological activity. The presence of these functional groups allows for hydrogen bonding, influencing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anti-Cancer Activity :

- Studies have shown that this compound can target glioblastoma cells effectively. Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating central nervous system tumors.

- Case Study : In vitro assays demonstrated that this compound inhibited glioblastoma cell proliferation with an IC value significantly lower than conventional chemotherapeutics.

-

Anti-Inflammatory Properties :

- The compound has been investigated for its potential to modulate inflammatory responses, although specific pathways are still under exploration.

-

Antimicrobial Activity :

- Preliminary findings suggest that this compound may possess antimicrobial properties, possibly through interactions with bacterial cell membranes or inhibition of essential metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

- Hydrogen Bonding : The hydroxyl and amide groups facilitate interactions with various biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways.

- Target Interaction : The compound's structural characteristics may allow it to bind to specific receptors or enzymes involved in cancer progression or inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research has indicated that modifications to the pyridine ring or acetamide group can significantly alter the compound's potency against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Positioning | Alters binding affinity to target proteins |

| Acetamide Substitution | Affects solubility and permeability across cell membranes |

Comparative Analysis

This compound shares structural similarities with other pharmacologically active compounds, allowing for comparative analysis:

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of N-(2-Hydroxypyridin-3-yl)acetamide can be categorized into several key areas:

Medicinal Chemistry

- Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. These enzymes are crucial in cellular signaling pathways and pathogen replication, making the compound a potential therapeutic agent against diseases like cancer and viral infections.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Antiviral Potential

- Preliminary studies suggest that this compound may inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2. Its mechanism appears to involve targeting viral proteases, similar to other antiviral compounds.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound significantly reduced bacterial growth in vitro, outperforming several conventional antibiotics.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral activity, researchers assessed the effects of this compound against SARS-CoV-2 in cell cultures. The results revealed that the compound could inhibit viral replication, suggesting its potential as a therapeutic agent during viral outbreaks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxypyridin-3-yl)acetamide in laboratory settings?

- Methodological Answer : A two-step approach is often employed:

Substitution Reaction : React 3-hydroxypyridine with an acetylating agent (e.g., acetic anhydride or acetyl chloride) under basic conditions (e.g., pyridine or triethylamine) to introduce the acetamide group.

Purification : Use recrystallization or column chromatography to isolate the product. Microwave-assisted synthesis (e.g., coupling reactions with halophenoxy intermediates) can enhance reaction efficiency and yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy : Employ -NMR and -NMR to confirm the presence of the acetamide (-NHCOCH) and hydroxypyridine moieties. IR spectroscopy can verify carbonyl (C=O) and hydroxyl (O-H) stretches.

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection, as described for related acetamides, ensures purity by detecting residual reactants or byproducts .

Q. What are critical considerations for handling this compound during experiments?

- Methodological Answer :

- Stability : Store under inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent oxidation or hydrolysis.

- Safety : Use fume hoods for reactions involving volatile reagents, and refer to general acetamide safety protocols (e.g., avoiding skin contact) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).

- QSAR Models : Train quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity, as demonstrated for pyridine-based acetamides .

- Validation : Compare predicted vs. experimental IC values to refine computational parameters.

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Systematic Replication : Vary solvents (e.g., DMSO vs. aqueous buffers), pH, and temperature to identify confounding factors.

- Cross-Validation : Use orthogonal techniques (e.g., UV-Vis spectroscopy and LC-MS) to confirm solubility measurements.

- Crystallography : If available, analyze crystal structures (using SHELXL ) to correlate solid-state packing with solubility trends.

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens at the 2-position or methoxy groups at the 4-position) via electrophilic substitution or cross-coupling reactions, as seen in pyridine catalogs .

- Bioisosteric Replacement : Replace the hydroxypyridine ring with quinoline or isoquinoline scaffolds to assess binding affinity changes .

Q. What advanced techniques characterize the electronic properties of this compound in solution?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry can measure redox potentials, revealing electron-donating/withdrawing effects of the hydroxypyridine group.

- Theoretical Calculations : Density Functional Theory (DFT) simulations (e.g., using Gaussian) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Propiedades

IUPAC Name |

N-(2-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSMYBHUSYABFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313827 | |

| Record name | N-(2-Hydroxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76349-07-0 | |

| Record name | 76349-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.